molecular formula C9H7FN2 B12518672 5-Fluoroisoquinolin-4-amine

5-Fluoroisoquinolin-4-amine

Cat. No.: B12518672
M. Wt: 162.16 g/mol
InChI Key: LLNRWNSMNUQZFJ-UHFFFAOYSA-N
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Description

5-Fluoroisoquinolin-4-amine is a fluorinated heterocyclic compound with the molecular formula C9H7FN2 and a molecular weight of 162.16 g/mol . Its structure features an amine group at the 4-position and a fluorine atom at the 5-position of the isoquinoline ring system, as defined by the SMILES string NC1=CN=CC2=C1C(F)=CC=C2 . Fluorinated heterocycles like this one are of significant interest in pharmaceutical and agrochemical research because the introduction of fluorine can profoundly alter a molecule's properties, potentially enhancing metabolic stability, membrane permeability, and binding affinity . While the specific biological targets and detailed mechanism of action for 5-Fluoroisoquinolin-4-amine require further investigation, related aminoisoquinoline compounds are known to be explored for their activity against various enzymes, suggesting its utility as a valuable building block in medicinal chemistry and drug discovery programs . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. Proper handling procedures must be followed. Please refer to the Safety Datasheet for comprehensive hazard information, which includes warnings regarding toxicity if swallowed (H302) and serious eye irritation (H319) . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

5-fluoroisoquinolin-4-amine

InChI

InChI=1S/C9H7FN2/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-5H,11H2

InChI Key

LLNRWNSMNUQZFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)F)N

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

The complete synthetic route consists of the following steps:

1) Reaction of isoquinolin-1-alcohol with Selectfluor to obtain 4-fluoro-3-methoxyisoquinoliae-1-alcohol
2) Reaction with hydrochloric acid to obtain 4-fluoroisoquinolin-1-alcohol
3) Chlorination with phosphorus oxychloride to obtain 1-chloro-4-fluoroisoquinolin
4) Catalytic hydrogenation to obtain 4-fluoroisoquinolin
5) Nitration to obtain 4-fluoro-5-nitroisoquinoline
6) Reduction with iron powder under acidic conditions to obtain 5-fluoroisoquinolin-4-amine

The reaction scheme can be represented as follows:

Isoquinolin-1-alcohol → 4-fluoro-3-methoxyisoquinoliae-1-alcohol → 4-fluoroisoquinolin-1-alcohol → 
1-chloro-4-fluoroisoquinolin → 4-fluoroisoquinolin → 4-fluoro-5-nitroisoquinoline → 5-fluoroisoquinolin-4-amine

Reaction Conditions and Parameters

The detailed reaction conditions for each step are summarized in the following table:

Table 1. Reaction Conditions for Multi-step Synthesis of 5-Fluoroisoquinolin-4-amine

Step Reactants Reagents/Conditions Temperature Reaction Time Key Parameters
1 Isoquinolin-1-alcohol Selectfluor, Acetonitrile, Methanol Reflux 2-4 hours -
2 4-fluoro-3-methoxyisoquinoliae-1-alcohol HCl, Ethyl acetate 30-50°C 10-15 hours Molar ratio (starting material:HCl) = (1-3):1
3 4-fluoroisoquinolin-1-alcohol Phosphorus oxychloride (POCl₃) Reflux 2-5 hours Molar ratio (starting material:POCl₃) = 1:(5-10)
4 1-chloro-4-fluoroisoquinolin Pd/C, H₂, Methanol, Alkali solution 20-30°C 2-5 hours Under hydrogen atmosphere
5 4-fluoroisoquinolin Sulfuric acid, Nitric acid 20-30°C 2-5 hours -
6 4-fluoro-5-nitroisoquinoline Iron powder, Ethanol, Water, Acetic acid 60-90°C 2-5 hours -

Detailed Step-by-Step Procedures

Step 1: Synthesis of 4-fluoro-3-methoxyisoquinoliae-1-alcohol

  • Isoquinolin-1-alcohol is combined with Selectfluor in a mixture of acetonitrile and methanol
  • The reaction mixture is heated under reflux conditions for 2-4 hours
  • After completion, the product is isolated for the next step

Step 2: Synthesis of 4-fluoroisoquinolin-1-alcohol

  • The 4-fluoro-3-methoxyisoquinoliae-1-alcohol is dissolved in ethyl acetate
  • Hydrochloric acid is added, with a molar ratio of starting material to HCl between (1-3):1
  • The reaction is maintained at 30-50°C for 10-15 hours
  • The reaction mixture is processed to isolate 4-fluoroisoquinolin-1-alcohol

Step 3: Synthesis of 1-chloro-4-fluoroisoquinolin

  • Phosphorus oxychloride is added portionwise to 4-fluoroisoquinolin-1-alcohol
  • The molar ratio of starting material to POCl₃ is maintained at 1:(5-10)
  • The mixture is heated under reflux for 2-5 hours
  • After completion, the product is isolated for the next step

Step 4: Synthesis of 4-fluoroisoquinolin

  • 1-Chloro-4-fluoroisoquinolin is dissolved in methanol
  • Pd/C catalyst and an alkali solution (NaOH, LiOH, or KOH) are added
  • The reaction is conducted under hydrogen atmosphere at 20-30°C for 2-5 hours
  • After completion, the product is isolated, typically by extraction with ethyl acetate

Step 5: Synthesis of 4-fluoro-5-nitroisoquinoline

  • 4-Fluoroisoquinolin is added to sulfuric acid at 0°C
  • Nitric acid is added dropwise
  • The reaction temperature is raised to 20-30°C and maintained for 2-5 hours
  • After completion, the reaction mixture is poured into ice, and the pH is adjusted to 11 with NaOH solution
  • The product is isolated by filtration, washed with water, and dried

Step 6: Synthesis of 5-fluoroisoquinolin-4-amine

  • 4-Fluoro-5-nitroisoquinoline is combined with a mixture of ethanol and water
  • Iron powder and acetic acid are added
  • The reaction is heated at 60-90°C for 2-5 hours
  • After completion, the product is isolated and purified to obtain 5-fluoroisoquinolin-4-amine

Yield and Efficiency

According to the patent, this multi-step synthesis can achieve an overall yield of up to 80% for 5-fluoroisoquinolin-4-amine. The high yield is attributed to the rational selection of reaction conditions and reagents.

Key Advantages of this Method

  • Uses readily available starting materials
  • Straightforward operation and convenient post-treatment
  • High total recovery yield
  • No use of toxic reagents
  • Easily scalable for large-scale production

This method, referenced in patent documents, involves the direct nitration of 4-fluoroisoquinoline followed by reduction to obtain 5-fluoroisoquinolin-4-amine.

Detailed Synthetic Procedure

The synthetic route consists of two main steps:

1) Nitration of 4-fluoroisoquinoline with potassium nitrate in sulfuric acid to form 4-fluoro-5-nitroisoquinoline and position isomers
2) Reduction of 4-fluoro-5-nitroisoquinoline with concentrated hydrochloric acid and stannous chloride dihydrate to form 5-fluoroisoquinolin-4-amine

Reaction Conditions and Parameters

Table 2. Reaction Conditions for Nitration-Reduction Synthesis

Step Reactants Reagents/Conditions Temperature Key Parameters
1 4-fluoroisoquinoline Potassium nitrate, Sulfuric acid Around -5°C Forms both 4-fluoro-5-nitroisoquinoline and position isomers
2 4-fluoro-5-nitroisoquinoline Concentrated HCl, Stannous chloride dihydrate Not specified Forms 4-fluoro-5-aminoisoquinoline and position isomers
3 Mixture of products - - Separation through column chromatography for purification

Product Isolation and Purification

A critical aspect of this method is the isolation of the desired 5-fluoroisoquinolin-4-amine from position isomers:

  • After the reduction step, 4-fluoro-5-aminoisoquinoline must be separated from its position isomers through column chromatography
  • This purification step is necessary to obtain the pure target compound

Limitations and Challenges

According to patent CN108558758A, this method has several limitations:

  • 4-Fluoroisoquinoline as a starting material is particularly expensive
  • Limited availability of suppliers, particularly in China
  • Requires column chromatography for purification, making large-scale production challenging
  • The formation of position isomers reduces the efficiency of the process

Comparative Analysis of Preparation Methods

Efficiency and Yield Comparison

Table 3. Comparative Analysis of Preparation Methods

Parameter Method 1: Multi-step from Isoquinolin-1-alcohol Method 2: Nitration-Reduction of 4-Fluoroisoquinoline
Number of Steps Six steps Two main steps plus purification
Overall Yield Up to 80% Not specifically reported
Purification Requirements Standard extraction and isolation procedures Requires column chromatography
Starting Material Cost Lower (isoquinolin-1-alcohol is more accessible) Higher (4-fluoroisoquinoline is expensive)
Scalability High - suitable for large-scale production Limited due to purification requirements
Regioselectivity Good - controlled step-by-step approach Poor - forms position isomers requiring separation
Safety Considerations Uses less hazardous reagents overall Uses concentrated acids and stannous chloride

Starting Materials and Cost Considerations

Method 1 utilizes isoquinolin-1-alcohol as the starting material, which is more readily available and less expensive than 4-fluoroisoquinoline required for Method 2. According to patent CN108558758A, 4-fluoroisoquinoline is particularly expensive and has limited suppliers, especially in China.

Scalability and Industrial Applicability

Method 1 is described as easily scalable for large-scale production, with straightforward operations and convenient post-treatment. In contrast, Method 2 requires column chromatography for purification, which presents challenges for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroisoquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Chemical Properties

5-Fluoroisoquinolin-4-amine can be synthesized through various methods, often involving the functionalization of isoquinoline derivatives. A notable synthesis route includes the nitration of 4-fluoroisoquinoline followed by reduction processes, leading to the formation of 5-amino derivatives that are crucial for further chemical modifications .

Anticancer Potential

Recent studies have highlighted the anticancer properties of derivatives of 5-fluoroisoquinolin-4-amine. For instance, compounds synthesized with this moiety have shown cytotoxic activity against several cancer cell lines, including fibrosarcoma (HT-1080), breast cancer (MCF-7 and MDA-MB-231), and lung carcinoma (A-549). One particular derivative demonstrated an IC50 value of 19.56 µM against HT-1080 cells, indicating significant growth inhibition .

Antiviral Activity

While some derivatives exhibited promising anticancer effects, they showed limited antiviral activity against SARS-CoV-2, with effective concentrations exceeding 100 µM . This suggests that while 5-fluoroisoquinolin-4-amine derivatives may not be effective antiviral agents, they hold potential in oncology.

Pharmaceutical Applications

5-Fluoroisoquinolin-4-amine serves as an important intermediate in the synthesis of various pharmaceuticals. It has been utilized in developing compounds aimed at treating cerebrovascular disorders such as cerebral infarction and hemorrhage . Specifically, the sulfonyl chloride derivative of this compound has been identified as a cerebral vasospasm inhibitor, showing promise in stroke treatment .

Case Study: Synthesis and Efficacy Evaluation

CompoundCell Line TestedIC50 (µM)Mechanism of Action
5eHT-108019.56Induces apoptosis via caspase activation
5eA-549Not specifiedCell-cycle arrest at G2/M phase

This table summarizes the efficacy of a specific derivative of 5-fluoroisoquinolin-4-amine against different cancer cell lines, demonstrating its potential as an anticancer agent.

Pharmaceutical Development Impact

Research indicates that compounds derived from 5-fluoroisoquinolin-4-amine have significantly influenced pharmaceutical development:

Application AreaImpact Description
Cerebrovascular DisordersDevelopment of effective treatments for stroke prevention and management
Anticancer AgentsCreation of novel compounds with specific targeting mechanisms for tumor cells

Mechanism of Action

The mechanism of action of 5-Fluoroisoquinolin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 5-Fluoroisoquinolin-4-amine with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
5-Fluoroisoquinolin-4-amine Not Provided C₉H₇FN₂ ~162.16 5-F, 4-NH₂ Limited data; inferred metabolic stability due to fluorine substitution.
4-Fluoroisoquinolin-5-amine 928664-14-6 C₉H₇FN₂ 162.16 4-F, 5-NH₂ Requires storage in dark, inert atmosphere (room temperature). Hazardous (H302, H315, H319, H335) .
4-Chloroisoquinolin-5-amine 1521836-30-5 C₉H₇ClN₂ 178.62 4-Cl, 5-NH₂ Higher molecular weight than fluoro analogs; chlorine may increase lipophilicity .
5-Fluoroquinolin-4-amine 1416440-08-8 C₉H₈FN₃ 177.18 5-F, 4-NH₂ (quinoline) Quinoline scaffold differs from isoquinoline; potential for distinct biological interactions .

Key Observations :

  • Halogen Effects : Fluorine (electronegative, small size) may improve solubility and metabolic stability compared to chlorine (larger, more lipophilic) .
  • Positional Isomerism: The 4-fluoro vs. 5-fluoro substitution in isoquinoline derivatives can alter electronic distribution and steric interactions, impacting receptor binding .

Biological Activity

5-Fluoroisoquinolin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

5-Fluoroisoquinolin-4-amine is a fluorinated derivative of isoquinoline, characterized by the presence of a fluorine atom at the 5-position and an amine group at the 4-position. The synthesis of this compound typically involves the nitration of isoquinoline followed by reduction to yield the amine derivative. Various synthetic routes have been explored, including palladium-catalyzed coupling methodologies and one-pot reactions that enhance efficiency and yield .

Anticancer Activity

Research has demonstrated that 5-Fluoroisoquinolin-4-amine exhibits significant anticancer activity across various cancer cell lines. The compound's efficacy has been evaluated through several in vitro studies.

Table 1: Cytotoxic Activity of 5-Fluoroisoquinolin-4-amine

Cell LineIC50 (µM)Mechanism of Action
HCT-116 (Colon)21.6Induction of ROS and apoptosis
MDA-MB-231 (Breast)15.3Caspase activation and cell cycle arrest
A-549 (Lung)19.8G2/M phase arrest and apoptosis

The compound has shown lower IC50 values compared to non-fluorinated analogs, indicating enhanced potency due to fluorination . The mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

The biological activity of 5-Fluoroisoquinolin-4-amine is primarily attributed to its ability to interact with various cellular targets:

  • Induction of ROS : The compound promotes oxidative stress, which can lead to cell death through apoptosis pathways .
  • Caspase Activation : Studies have shown that treatment with this compound activates caspase-3/7, crucial for executing apoptosis in cancer cells .
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing further cellular proliferation .

Case Studies

Several studies have documented the effects of 5-Fluoroisoquinolin-4-amine on different cancer types:

  • Colon Cancer Study :
    • Researchers evaluated the compound against HCT-116 colon cancer cells, reporting an IC50 value of 21.6 µM. The study highlighted its role in inducing ROS production and subsequent mitochondrial-dependent toxicity .
  • Breast Cancer Study :
    • In MDA-MB-231 breast cancer cells, the compound exhibited an IC50 value of 15.3 µM. Mechanistic studies revealed that it triggered apoptosis via caspase activation and led to significant cell cycle arrest in the G2/M phase .
  • Lung Cancer Study :
    • The A-549 lung carcinoma model showed an IC50 value of 19.8 µM, with evidence supporting that the compound induces oxidative stress as a primary mechanism for its cytotoxic effects .

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